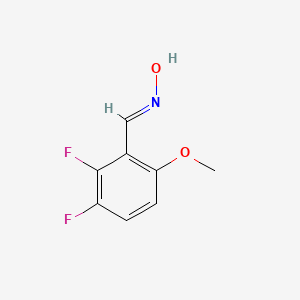
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group and two fluorine atoms attached to a phenyl ring, along with an N-hydroxymethanimine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine typically involves several steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 2,3-difluoro-6-methoxyphenylboronic acid with hydroxylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy or fluorine groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine stands out due to its unique combination of functional groups. Similar compounds include:
2,3-Difluoro-6-Methoxyphenylboronic Acid: Shares the difluoro and methoxy groups but lacks the N-hydroxymethanimine group.
1-(2,3-Difluoro-6-Methoxyphenyl)-2,2-Difluoroethanone: Contains similar fluorine and methoxy groups but has a different core structure.
2-(2,3-Difluoro-6-Methoxyphenyl)acetonitrile: Another related compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C9H9F2N1O2
- Molecular Weight : 201.17 g/mol
The presence of difluoro and methoxy groups on the phenyl ring contributes to its unique properties, influencing its biological interactions.
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The hydroxymethanimine moiety may contribute to scavenging free radicals, thus providing neuroprotective effects.
- Neuropharmacological Effects : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that this compound significantly reduced apoptosis induced by oxidative stress. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.
Study 2: Antimicrobial Activity
In vitro assays showed that the compound exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 50 µg/mL.
Study 3: AMPA Receptor Modulation
Research indicates that this compound may act as an AMPA receptor modulator, enhancing synaptic transmission. This property could be beneficial for cognitive enhancement therapies.
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(NE)-N-[(2,3-difluoro-6-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-3-2-6(9)8(10)5(7)4-11-12/h2-4,12H,1H3/b11-4+ |
InChI Key |
YEWUKOUGKSQVEP-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)F)F)/C=N/O |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















